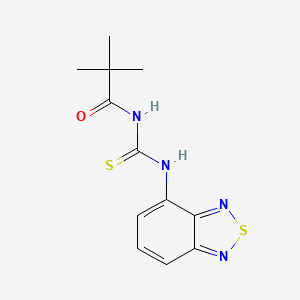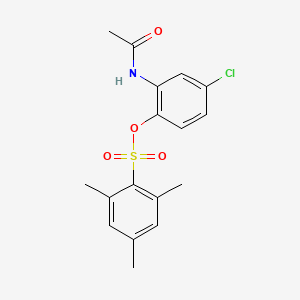
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 4-position, a propoxy group at the 4-position of the naphthalene ring, and a sulfonamide group. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-methyl-2-pyridine with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then reacted with propyl bromide in the presence of a base to introduce the propoxy group, yielding the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-methyl-2-pyridinyl)-4-(methylsulfonyl)-4-piperidinecarboxamide: This compound has a similar pyridine ring but differs in the substitution pattern and functional groups, leading to different chemical and biological properties.
N-(4-methyl-2-pyridinyl)-N’-[2-(methylsulfonyl)ethyl]succinamide: Another related compound with a different substitution pattern, which affects its reactivity and applications.
Propiedades
Fórmula molecular |
C19H20N2O3S |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-(4-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-12-24-17-8-9-18(16-7-5-4-6-15(16)17)25(22,23)21-19-13-14(2)10-11-20-19/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Clave InChI |
PTVOJSHFENSAEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclohexyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372070.png)
![5-(2-fluoro-4,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13372071.png)
![5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B13372072.png)
![2-[(3,4-Difluorobenzoyl)amino]-2-methylpropyl 3,4-difluorobenzoate](/img/structure/B13372074.png)
![3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372075.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)

![6,6-Dimethyl-1-({4-[(trifluoromethyl)sulfanyl]benzyl}oxy)-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13372095.png)
![7-Chloro-4-{[4-(diethylamino)-1-methylbutyl]amino}-2-(methylsulfanyl)-3-quinolinecarbonitrile](/img/structure/B13372099.png)
![3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
![6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372128.png)
![4-Phenyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13372130.png)

![N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372143.png)
